molecular formula C14H17ClN2 B12567466 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride CAS No. 578765-73-8

4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride

Cat. No.: B12567466
CAS No.: 578765-73-8
M. Wt: 248.75 g/mol
InChI Key: KZRIRMUUJKEMFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C14H17ClN2. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride typically involves the quaternization of N,N-dimethyl-N-(phenylmethyl)amine with 4-chloropyridine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins, altering their function. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, bromide
  • 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, iodide
  • 4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, sulfate

Uniqueness

4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride is unique due to its specific chloride counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide, iodide, and sulfate counterparts. The chloride ion can also participate in specific interactions that are not possible with other anions.

Properties

CAS No.

578765-73-8

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

benzyl-dimethyl-pyridin-4-ylazanium;chloride

InChI

InChI=1S/C14H17N2.ClH/c1-16(2,14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

KZRIRMUUJKEMFI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)C2=CC=NC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.